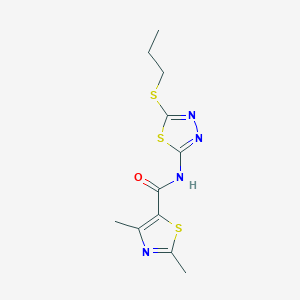
2,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole and thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms a hydrazinecarbothioamide intermediate, which is then cyclized to form the thiadiazole ring.
Introduction of Thiazole Moiety: The thiazole ring can be introduced by reacting the thiadiazole intermediate with α-haloketones under basic conditions. This step involves the formation of a thiazole ring through cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has indicated that the compound may have anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
- 2,4-dimethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
- 2,4-dimethyl-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of 2,4-dimethyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide lies in its specific substitution pattern and the presence of both thiadiazole and thiazole rings
Properties
Molecular Formula |
C11H14N4OS3 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H14N4OS3/c1-4-5-17-11-15-14-10(19-11)13-9(16)8-6(2)12-7(3)18-8/h4-5H2,1-3H3,(H,13,14,16) |
InChI Key |
SBPMUPTXZBCJRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(N=C(S2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid](/img/structure/B11370495.png)
![1-(4-methoxyphenyl)-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370502.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11370505.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11370510.png)
![2-(4-bromophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11370517.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethylbutanamide](/img/structure/B11370518.png)
![N-[4-(acetylamino)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11370520.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B11370521.png)
![N-(4-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11370523.png)
![5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11370537.png)

![N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11370554.png)
![N-cyclooctyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11370562.png)
![N-(4-bromo-2-fluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11370569.png)
